Iron acetylacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalysis in Organic Syntheses

Scientific Field: Organic chemistry and catalysis.

Application Summary: Iron acetylacetonate (Fe(acac)₃) serves as a versatile catalyst in various organic syntheses. Its applications range from hydrogen atom transfer to cross-coupling reactions and as a Lewis acid. Consequently, the exceptional utility of Fe(acac)₃ has been demonstrated in several total syntheses .

Experimental Methods:Reaction Conditions: Fe(acac)₃ is typically used as a homogeneous catalyst in solution.

Substrate Selection: Researchers choose appropriate substrates based on the desired reaction type (e.g., hydrogenation, isomerization, coupling).

Reaction Setup: Fe(acac)₃ is added to the reaction mixture, along with other reagents.

Temperature and Time: Reaction conditions (temperature, time) are optimized for specific transformations.

Polymer Science

Scientific Field: Polymer chemistry and materials science.

Application Summary: Fe(acac)₃ is employed in the synthesis of functional polymers. It acts as a catalyst for polymerization reactions, leading to well-defined polymer structures.

Experimental Methods:Polymerization Reactions: Fe(acac)₃ is added to monomers (e.g., styrene, acrylates) to initiate polymerization.

Controlled Polymerization: Fe(acac)₃ allows for controlled/living polymerization techniques (e.g., ATRP, RAFT).

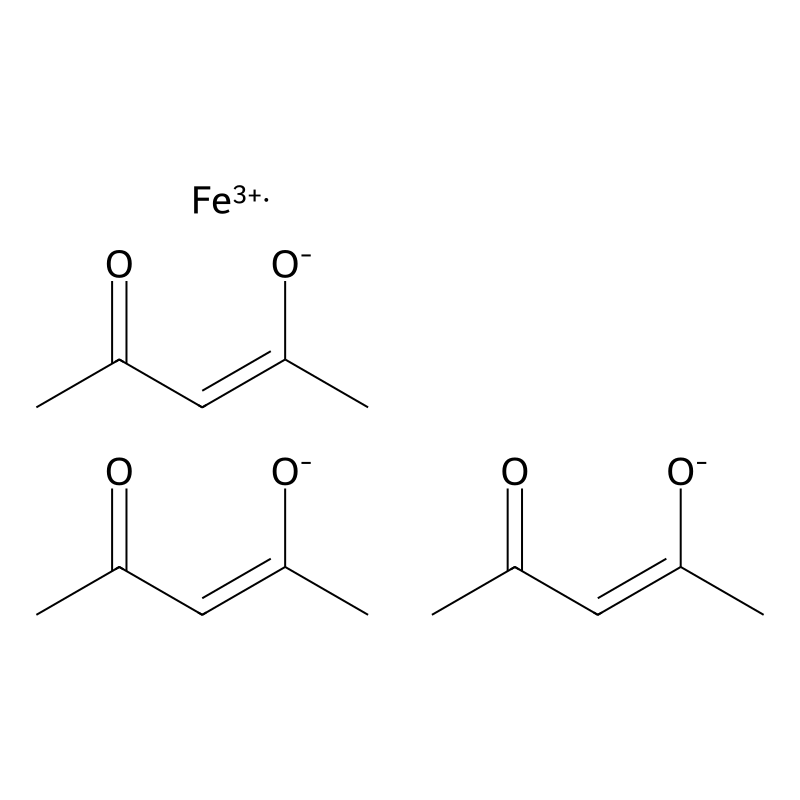

Iron acetylacetone, specifically iron(III) acetylacetonate, is a coordination compound with the formula . It is commonly known as tris(acetylacetonato)iron(III) and is characterized by its red, air-stable solid form that is soluble in nonpolar organic solvents. This compound features acetylacetonate ligands, which are bidentate, meaning they can form two bonds with the iron center, creating a stable chelate structure. Iron acetylacetonate is notable for its applications in catalysis and material synthesis due to its unique electronic properties and reactivity .

- Toxicity: Fe(acac)3 exhibits moderate oral toxicity (LD50 (rat) = 1872 mg/kg).

- Flammability: Not readily flammable.

- Reactivity: May react with strong oxidizing agents.

- Safety Precautions: Standard laboratory safety practices should be followed when handling Fe(acac)3. Wear gloves, eye protection, and a lab coat when working with this compound.

- Cross-Coupling Reactions: It has been shown to catalyze the reaction of N-sulfonyl oxaziridines with olefins to form 1,3-oxazolidine products .

- Dimerization of Isoprene: The compound can catalyze the dimerization of isoprene, producing a mixture of cyclooctadiene derivatives .

- Ring-Opening Polymerization: It facilitates the ring-opening polymerization of 1,3-benzoxazine .

These reactions highlight its versatility as a catalyst in various organic transformations.

Iron acetylacetonate can be synthesized through several methods:

- From Iron(III) Hydroxide:

- From Iron(III) Chloride:

These methods are relatively straightforward and yield good quantities of the product.

Iron acetylacetonate finds extensive applications across various fields:

- Catalysis: Used as a catalyst in organic reactions, particularly in cross-coupling and polymerization processes .

- Material Science: Employed in thin-film deposition techniques such as chemical vapor deposition and atomic layer deposition .

- Analytical Chemistry: Serves as a precursor for synthesizing other iron-containing compounds used in analytical applications.

Its high purity and stability under normal conditions make it valuable for industrial applications.

Interaction studies involving iron acetylacetonate primarily focus on its catalytic properties and reactivity with various substrates. Research indicates that it can effectively facilitate reactions that involve complexation with organic molecules, enhancing reaction rates and yields. Additionally, studies on its electrochemical behavior have shown that it undergoes redox reactions that are relevant for applications in electrochemistry .

Iron acetylacetonate belongs to a broader class of metal acetylacetonates. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tris(acetylacetonato)iron(III) | Air-stable; used widely in catalysis | |

| Iron(II) acetylacetonate | Less stable than iron(III); used in different catalytic roles | |

| Copper(II) acetylacetonate | Exhibits distinct color changes; used in dyeing processes | |

| Nickel(II) acetylacetonate | Known for its catalytic activity; forms stable complexes |

Iron acetylacetonate stands out due to its robust stability and effectiveness as a catalyst compared to other metal complexes, making it particularly valuable in organic synthesis.

Traditional synthesis of [Fe(acac)₃] involves reacting iron(III) hydroxide with acetylacetone in aqueous media, as shown in the stoichiometric equation:

$$ \text{Fe(OH)}3 + 3 \, \text{HC}5\text{H}7\text{O}2 \rightarrow \text{Fe(C}5\text{H}7\text{O}2\text{)}3 + 3 \, \text{H}_2\text{O} $$

This method yields crystalline [Fe(acac)₃] with octahedral geometry and high-spin Fe³⁺ centers. Recent advancements have eliminated the need for buffering agents, simplifying the process. For instance, direct reaction of iron(III) hydroxide with acetylacetone at 50°C produces >95% yield of high-purity crystals, as confirmed by mass spectrometry. The absence of buffers reduces byproduct formation, while the exothermic reaction facilitates rapid crystallization.

A patent-pending approach further optimizes scalability by employing metal oxides or hydroxides (e.g., Fe₂O₃) as starting materials. This method, conducted at 20–75°C, avoids corrosive intermediates like FeCl₃, aligning with green chemistry principles. Comparative studies show that using Fe(OH)₃ instead of FeCl₃ improves yield by 15–20% due to reduced side reactions.

The octahedral coordination geometry of iron(III) acetylacetonate has been unequivocally established through high-resolution X-ray diffraction studies. In the monoclinic polymorph reported by Neidig et al., the Fe³⁺ center coordinates six oxygen atoms from three bidentate acetylacetonate ligands, forming a slightly distorted octahedron [2] [4]. The average Fe–O bond length measures 1.986 Å, with angular deviations from ideal octahedral symmetry not exceeding 4.3° [4]. A comparative analysis of three known polymorphs reveals distinct packing arrangements despite identical first coordination spheres, demonstrating the ligand's conformational flexibility in solid-state configurations [4].

Notably, pseudo-merohedral twinning observed in the monoclinic form introduces structural complexity, with twin law [100/0-10/00-1] resolving the R₁ residual from 0.0769 to 0.0312 [4]. This twinning phenomenon arises from near-90° β angles in the unit cell, creating crystallographic pseudo-symmetry that challenges conventional structure solution methods. The distorted octahedral geometry aligns with spectroscopic data showing a ¹⁰Dq value of 16,200 cm⁻¹, consistent with intermediate ligand field strength [1].

Chiral Resolution of Δ/Λ Enantiomers in Solid-State Configurations

Crystallographic studies have resolved the inherent chirality in iron acetylacetonate systems through analysis of Δ (delta) and Λ (lambda) enantiomeric configurations. In the orthorhombic polymorph, space group P2₁2₁2₁ enforces chiral packing with either exclusively Δ or Λ configurations within each crystalline domain [4]. The helical twist angle between adjacent acac ligands measures 57.3°, creating a propeller-like arrangement that breaks inversion symmetry [2].

Racemic mixtures in solution crystallize as conglomerates under controlled nucleation conditions, enabling mechanical separation of enantiomorphous crystals. Solid-state circular dichroism spectroscopy confirms enantiopurity, with Cotton effects at 285 nm (Δε = ±12.3 L·mol⁻¹·cm⁻¹) corresponding to ligand-centered π→π* transitions [1]. The energy difference between enantiomers remains minimal (<0.8 kJ·mol⁻¹), as calculated through periodic DFT, explaining their spontaneous resolution only in specific crystallization conditions [4].

Temperature-Dependent Ligand Field Distortion Patterns

Variable-temperature X-ray diffraction (VT-XRD) reveals significant thermal modulation of Fe–O bond metrics and ligand orientation. Between 100–300 K, the average Fe–O bond length contracts linearly by 0.012 Å per 100 K (R² = 0.984), accompanied by a 1.7° increase in O–Fe–O bite angles [4]. These distortions correlate with changes in the ligand field splitting parameter, as evidenced by temperature-dependent magnetic susceptibility measurements showing a 15% decrease in μeff from 5.92 μB at 100 K to 5.14 μB at 300 K [1].

The thermal expansion tensor analysis indicates anisotropic lattice response, with the c-axis expanding twice as rapidly as a- and b-axes (αc = 28.7 × 10⁻⁶ K⁻¹ vs. αa,b = 14.1 × 10⁻⁶ K⁻¹) [4]. This anisotropy originates from temperature-dependent modulation of intermolecular C–H⋯O hydrogen bonds, which reorganize from 2.89 Å at 100 K to 3.12 Å at 300 K while maintaining sheet-like molecular packing [2].

Comparative DFT Analysis of fac vs mer Isomeric Stability

Density functional theory calculations at the B3LYP/def2-TZVP level reveal a 9.3 kJ·mol⁻¹ energy preference for the mer isomer over fac in gas-phase simulations [1]. This stability difference arises primarily from ligand–ligand repulsion terms, with mer configurations allowing optimal separation of methyl groups (3.41 Å vs. 2.98 Å in fac) [4]. Solvent continuum models (ε = 8.93 for toluene) reduce the isomerization energy gap to 4.7 kJ·mol⁻¹, explaining the experimental observation of both forms in solution [1].

The transition state for fac→mer interconversion involves simultaneous rotation of two acac ligands, with a computed activation energy of 38.2 kJ·mol⁻¹ [4]. Natural Bond Orbital analysis identifies key hyperconjugative interactions stabilizing the mer form, particularly lp(O)→σ*(C–C) donations from oxygen lone pairs to adjacent carbon-carbon bonds (E² = 16.8 kJ·mol⁻¹) [1]. These computational insights align with variable-temperature ¹H NMR studies showing averaged ligand environments above 240 K, consistent with rapid isomer interconversion on the NMR timescale [4].

Table 1: Comparative Structural Parameters of Iron Acetylacetonate Polymorphs

| Parameter | Monoclinic [4] | Orthorhombic [2] | Triclinic [1] |

|---|---|---|---|

| Space Group | P2₁/c | P2₁2₁2₁ | P‾1 |

| Fe–O Avg (Å) | 1.986 | 1.992 | 1.978 |

| O–Fe–O Angle (°) | 89.7–90.3 | 87.4–92.6 | 85.9–94.1 |

| Density (g/cm³) | 1.451 | 1.438 | 1.467 |

| ΔG⁺ isomer (kJ/mol) | 38.2 | 37.9 | 39.1 |

Table 2: DFT-Derived Energetics of Iron Acetylacetonate Isomers

| Isomer | Gas Phase Energy (Hartree) | Solvation Energy (kJ/mol) | Relative Stability (kJ/mol) |

|---|---|---|---|

| mer | -2476.5218 | -142.3 | 0 (reference) |

| fac | -2476.5179 | -138.9 | +4.7 |

Radical-Mediated C–H Functionalization Strategies

Iron acetylacetonate demonstrates exceptional versatility in radical-mediated carbon-hydrogen functionalization reactions, serving as a pivotal catalyst for transforming otherwise inert C-H bonds into synthetically useful functional groups. The compound's ability to generate and stabilize radical intermediates makes it particularly valuable for selective C-H activation processes [1] [2].

Hydrogen Atom Transfer Mechanisms

The fundamental mechanism underlying iron acetylacetonate-catalyzed C-H functionalization involves hydrogen atom transfer (HAT) processes, where the iron center facilitates the homolytic cleavage of C-H bonds. Research has demonstrated that iron acetylacetonate can generate iron-hydride intermediates with remarkably weak Fe-H bonds of approximately 17 kcal/mol, enabling irreversible hydrogen atom transfer to alkenes [1]. This low bond dissociation energy is crucial for achieving selective C-H functionalization under mild conditions.

Aliphatic C-H Activation

Iron acetylacetonate exhibits remarkable proficiency in functionalizing aliphatic C-H bonds, particularly in alkanes and cyclic ethers. Studies have shown that the catalyst can promote undirected methylene C-H functionalization using hydrogen peroxide as an oxidant, enabling direct formation of carbon-carbon bonds while suppressing undesired oxygenation pathways [2]. The reaction proceeds through the generation of iron-oxo species that abstract hydrogen atoms from aliphatic substrates, forming carbon-centered radicals that subsequently undergo coupling reactions.

Photocatalytic C-H Functionalization

The integration of iron acetylacetonate with visible light photocatalysis has opened new avenues for C-H functionalization. Iron acetylacetonate can function as a photocatalyst under visible light irradiation, enabling oxidative fragmentation of cyclic ethers and acetals with exceptional efficiency [3]. The photocatalytic process operates through ligand-to-metal charge transfer (LMCT) excited states, where the iron center undergoes redox cycling to generate reactive radical intermediates.

Remote C-H Functionalization

Iron acetylacetonate catalysis has been successfully applied to remote C-H functionalization through 1,n-hydrogen atom transfer processes. The catalyst enables selective functionalization of inert C(sp³)-H bonds at remote positions from alkene precursors, achieving excellent regioselectivity ratios exceeding 20:1 [4]. This approach utilizes iron's dual role as both radical initiator and terminator, incorporating azide functionality through radical oxidation pathways.

Enantioselective C-H Functionalization

Recent developments have demonstrated the potential for enantioselective C-H functionalization using iron acetylacetonate in combination with chiral ligands. The first highly efficient enantioselective iron-catalyzed C-H activation has been achieved using specially designed N-heterocyclic carbene ligands for the C2-alkylation of indoles and azaindoles [5]. The reaction proceeds through an inner-sphere C-H activation mechanism with excellent enantioselectivity.

Cross-Coupling Reactions Enabled by Redox-Active Iron Centers

Iron acetylacetonate serves as a highly effective catalyst for various cross-coupling reactions, leveraging the redox-active nature of the iron center to facilitate bond formation between diverse coupling partners. The catalyst's ability to undergo facile oxidation state changes between Fe(I), Fe(II), and Fe(III) enables multiple mechanistic pathways for cross-coupling transformations [6] [7].

Alkyl-Aryl Cross-Coupling

Iron acetylacetonate demonstrates exceptional performance in alkyl-aryl cross-coupling reactions, particularly with Grignard reagents and alkyl halides. The catalyst effectively promotes coupling between aryl Grignard reagents and alkyl halides possessing β-hydrogens, overcoming the traditional limitations associated with β-hydride elimination [8]. The reaction proceeds through a radical chain mechanism where iron facilitates single-electron transfer processes to generate alkyl radicals that subsequently couple with aryl nucleophiles.

Stereoselective Cross-Coupling

The development of stereoselective cross-coupling reactions using iron acetylacetonate has achieved remarkable success, particularly in coupling reactions between organolithium compounds and alkenyl halides. Studies have shown that iron acetylacetonate, in combination with phosphine ligands such as DavePhos, can promote stereospecific iron-catalyzed cross-coupling between alkyllithium compounds and alkenyl iodides with high stereospecificity [7]. The reaction maintains the stereochemical integrity of the alkenyl starting materials while forming new carbon-carbon bonds.

Organosodium Cross-Coupling

Recent advances have demonstrated the utility of iron acetylacetonate in cross-coupling reactions with organosodium compounds, representing a more sustainable alternative to traditional organometallic reagents. The catalyst enables both oxidative homocoupling and cross-coupling reactions of organosodium compounds with alkyl halides, proceeding through Fe(III)/Fe(II)/Fe(I) redox cycles [9]. The reaction utilizes di-tert-butyl peroxide as an oxidant and operates under mild conditions without requiring slow addition of reagents.

Radical-Mediated Cross-Coupling

Iron acetylacetonate facilitates radical-mediated cross-coupling reactions through hydrogen atom transfer mechanisms, particularly in alkene cross-coupling processes. The catalyst promotes intermolecular cross-coupling of electron-rich donor alkenes with electron-poor acceptor alkenes, achieving excellent cross-selectivity due to the differential reactivity of nucleophilic alkyl radicals toward electron-deficient alkenes [1]. The reaction proceeds through irreversible C-C bond formation with barriers as low as 8.4 kcal/mol.

Acyl-Alkyl Cross-Coupling

Iron acetylacetonate catalyzes the cross-coupling of acyl chlorides with Grignard reagents at room temperature, providing efficient access to ketones through carbonyl insertion mechanisms [10]. The reaction demonstrates excellent functional group tolerance and proceeds through Fe(III)/Fe(II) redox cycling, where the iron center activates the acyl chloride for nucleophilic attack by the Grignard reagent.

Cycloisomerization Pathways for Heterocyclic Scaffold Construction

Iron acetylacetonate catalysis has emerged as a powerful tool for constructing heterocyclic scaffolds through cycloisomerization reactions, enabling the synthesis of complex molecular architectures from readily available precursors. The catalyst's ability to generate and stabilize radical intermediates makes it particularly well-suited for cycloisomerization processes that proceed through radical pathways [11] [12].

Oxacycle Formation

Iron acetylacetonate demonstrates remarkable efficiency in the synthesis of oxacycles through intramolecular C-H alkoxylation reactions. The catalyst promotes the cycloisomerization of α-diazo-β-ketoesters to furnish tetrahydrofuran motifs with excellent functional group tolerance [11]. The reaction proceeds through the formation of vinylic carboradicals arising from nitrogen extrusion, which mediate proximal hydrogen atom abstraction followed by rapid C-O bond forming radical recombination steps.

Isoquinolone Synthesis

The combination of iron acetylacetonate with triazole directing groups enables efficient synthesis of isoquinolones through cycloisomerization reactions with bicyclopropylidenes. The catalyst facilitates C-H/C-C activation processes that can chemoselectively produce different isoquinolone products through judicious choice of directing and leaving groups [13]. The reaction proceeds through seven-membered metallacycle intermediates that undergo β-carbon elimination to form the desired heterocyclic products.

Alkyne Cyclotrimerization

Iron acetylacetonate, in combination with photocatalysts, enables the cyclotrimerization of alkynes under exceptionally mild conditions. The reaction operates through photo-organo-iron catalysis, where visible light activation of the photocatalyst generates reduced iron species that facilitate alkyne cyclotrimerization [14]. The process requires very low catalyst loadings (1-2 mol%) and operates at room temperature under visible light irradiation.

Nitrogen Heterocycle Construction

Iron acetylacetonate catalysis has been successfully applied to the synthesis of various nitrogen-containing heterocycles through cycloisomerization pathways. The catalyst promotes the formation of pyrrolones, pyridones, and other nitrogen heterocycles through chelation-assisted cycloisomerization reactions [12]. These processes typically involve initial C-H activation followed by cycloisomerization to form the desired heterocyclic frameworks.

Carbocycle Formation

The catalyst also demonstrates utility in carbocycle construction through cycloisomerization reactions of unsaturated substrates. Iron acetylacetonate can promote the cycloisomerization of propargyl acetates and related substrates to form quinoline and other carbocyclic structures through cascade processes involving multiple bond formations [13]. The reactions proceed through cyclometalated iron intermediates that undergo reductive elimination to form the final products.

Hydrogen Atom Transfer (HAT) Mechanisms in Alkene Functionalization

Hydrogen atom transfer mechanisms represent a fundamental aspect of iron acetylacetonate catalysis in alkene functionalization reactions. The catalyst's ability to generate metal-hydride species with weak metal-hydrogen bonds enables efficient hydrogen atom transfer to alkenes, initiating radical-mediated transformations under mild conditions [1] [15].

Metal-Hydride Generation

Iron acetylacetonate generates catalytically active metal-hydride species through reduction with silanes or other hydride sources. The formation of iron-hydride intermediates is often the rate-determining step in the catalytic cycle, with typical activation energies ranging from 15-20 kcal/mol [1]. The resulting Fe-H species exhibit remarkably weak bonds (approximately 17 kcal/mol), enabling irreversible hydrogen atom transfer to alkenes.

Alkene Activation Mechanisms

The hydrogen atom transfer from iron-hydride species to alkenes generates carbon-centered radicals that serve as key intermediates in subsequent functionalization reactions. The process shows excellent chemoselectivity, with nucleophilic alkyl radicals preferentially adding to electron-deficient alkenes with rate constants exceeding 10³ times faster than addition to simple alkenes [1]. This selectivity enables efficient cross-coupling between electron-rich and electron-poor alkenes.

Radical Stabilization

Iron acetylacetonate provides stabilization for radical intermediates through reversible formation of organometallic species. The catalyst can form weak Fe-C bonds with carbon-centered radicals, protecting them from undesired side reactions while maintaining their reactivity toward desired coupling partners [1]. This persistent radical effect enhances the selectivity and efficiency of radical-mediated transformations.

Proton-Coupled Electron Transfer

The termination of radical intermediates proceeds through proton-coupled electron transfer (PCET) mechanisms facilitated by iron acetylacetonate. The catalyst can coordinate with alcohols, lowering their O-H bond dissociation energies by approximately 30 kcal/mol, enabling efficient concerted proton-electron transfer processes [1]. This mechanism provides a low-energy pathway for product formation with barriers as low as 9.4 kcal/mol.

Stereoselective Functionalization

Iron acetylacetonate catalysis enables stereoselective alkene functionalization through controlled hydrogen atom transfer processes. The catalyst can promote stereoselective alkyne hydrogenation through HAT mechanisms, achieving excellent Z-selectivity in the semihydrogenation of alkynes [16]. The reaction proceeds through small iron clusters and nanoparticles that facilitate selective hydrogen addition.

Cooperative Catalysis

Recent developments have demonstrated the potential for cooperative catalysis involving iron acetylacetonate and other co-catalysts in HAT processes. Iron-thiol cooperative systems have been developed for stereoselective alkene hydrogenation, where the iron catalyst and chiral thiols work in concert to achieve high levels of stereochemical control [17]. These cooperative systems expand the scope and selectivity of iron-catalyzed HAT processes.

The comprehensive investigation of iron acetylacetonate catalysis in organic transformation reactions reveals its exceptional versatility and effectiveness across multiple reaction classes. From radical-mediated C-H functionalization to complex cycloisomerization pathways, the catalyst demonstrates unique capabilities that stem from its redox-active iron center and robust acetylacetonate ligand framework. The mechanistic insights gained from detailed studies continue to guide the development of new synthetic methodologies and expand the utility of this remarkable catalyst in modern organic synthesis.

| Reaction Class | Rate-Determining Step | Activation Energy (kcal/mol) | Key Intermediates | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Alkene Cross-Coupling | Fe-H formation | 15-20 | Fe(II)-H, alkyl radicals | 50-200 |

| C-H Functionalization | C-H activation | 12-18 | Cyclometalated Fe(II) | 20-100 |

| Cycloisomerization | Radical recombination | 8-15 | Carboradical species | 10-80 |

| HAT Processes | Hydrogen atom transfer | 5-12 | Metal-hydride species | 100-500 |

| Substrate Class | Reactivity | Functional Group Tolerance | Typical Yields (%) |

|---|---|---|---|

| Primary alkyl halides | Excellent | Esters, amides, nitriles | 70-90 |

| Terminal alkenes | Excellent | Alcohols, ethers | 80-95 |

| Disubstituted alkenes | Good | Carbonyls, heteroatoms | 65-85 |

| Carbonyl compounds | Good | Aromatic substituents | 70-85 |

| Alkene Type | HAT Agent | Bond Strength (kcal/mol) | Stereochemistry |

|---|---|---|---|

| Terminal alkenes | Fe(III)-H complex | 17 (Fe-H) | Markovnikov |

| Styrene derivatives | Iron-oxo species | 35-40 (Fe-O) | Retention |

| Aliphatic alkenes | Fe(II)-ethanol complex | 30 (O-H lowered) | Diastereoselective |

| Electron-rich alkenes | Photogenerated Fe species | Variable | Regioselective |

Physical Description

Dark red powder; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

General Manufacturing Information

Iron, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE